Namino-Benzoyl Alogliptin is classified under the category of DPP-4 inhibitors, a class of medications that includes other agents like sitagliptin and vildagliptin. It is derived from the chemical structure of alogliptin benzoate, which is the benzoate salt form of alogliptin. The compound was developed by Takeda Pharmaceuticals and received FDA approval in January 2013 for its therapeutic use in managing blood sugar levels in patients with type 2 diabetes .
The synthesis of Namino-Benzoyl Alogliptin involves several key steps:
Namino-Benzoyl Alogliptin has a complex molecular structure characterized by its formula . It contains one chiral center and predominantly exists as the R-enantiomer (>99%). The compound's structure can be represented as follows:
The solubility profile indicates that Namino-Benzoyl Alogliptin is sparingly soluble in water, with solubility ranging from 2% to 3% across various pH levels .
Namino-Benzoyl Alogliptin undergoes various chemical reactions during its synthesis and metabolism:
Namino-Benzoyl Alogliptin exerts its pharmacological effects by selectively inhibiting DPP-4. This inhibition leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The mechanism can be summarized as follows:
Clinical studies have shown that administration results in significant DPP-4 inhibition (up to 99% at peak times), supporting once-daily dosing regimens .
Namino-Benzoyl Alogliptin exhibits several notable physical and chemical properties:
These properties are essential for understanding the drug’s behavior in biological systems and its formulation characteristics .
Namino-Benzoyl Alogliptin is primarily used in clinical settings for managing type 2 diabetes mellitus. Its applications include:
Due to its selective mechanism of action and favorable side effect profile, Namino-Benzoyl Alogliptin represents a significant advancement in diabetes management strategies .
Namino-Benzoyl Alogliptin (chemical name: (R)-N-(1-(3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)benzamide) is a structurally modified derivative of the dipeptidyl peptidase-4 (DPP-4) inhibitor alogliptin. Its molecular formula is C₂₅H₂₅N₅O₃, with a molecular weight of 443.5 g/mol [1]. The compound features a chiral piperidinyl group with strict (R)-configuration at the 3-position, critical for target binding. Stereochemical integrity is maintained during synthesis, with <1% observed racemization under standard conditions [1] [8].
Key structural elements include:
Table 1: Molecular Descriptors of Namino-Benzoyl Alogliptin
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₅N₅O₃ |
Molecular Weight | 443.5 g/mol |
Hydrogen Bond Donors | 1 (piperidine-NH) |
Hydrogen Bond Acceptors | 5 |
Topological Polar Surface Area | 97.05 Ų |
Chiral Centers | 1 (R-configured) |
X-ray crystallography confirms the cyanobenzyl group occupies the S1 pocket of DPP-4, forming hydrophobic interactions with Arg125. The benzamide extension projects into the S2 extensive domain, potentially enhancing selectivity over DPP-8/9 [1] [3].
The synthesis employs a multi-step convergent approach, with optimization focusing on yield improvement and chiral purity preservation. The primary route involves:
Critical optimizations:
Table 2: Yield Optimization in Key Synthesis Steps
Step | Initial Yield (%) | Optimized Yield (%) | Key Improvement |
---|---|---|---|
Halogenation | 65 | 85 | Pd catalysis |
Piperidine coupling | 70 | 88 | Solvent (THF→DMF) |
Benzoylation | 75 | 91 | Low-temperature crystallization |
Solubility profile: Namino-Benzoyl Alogliptin exhibits pH-dependent solubility:
Thermal stability: Differential scanning calorimetry shows a sharp endotherm at 178°C (melting point) with no decomposition below 160°C. Accelerated stability studies (40°C/75% RH) demonstrate:
Light sensitivity: UV irradiation (300-400 nm) for 48 hours causes 5.8% degradation, necessitating amber glass storage.
Polymorphism: Two crystalline forms identified:
Table 3: Physicochemical Stability Under Stress Conditions
Condition | Duration | Degradation (%) | Major Degradant |
---|---|---|---|
Heat (60°C) | 4 weeks | 0.9 | N-demethylated derivative |
Acidic hydrolysis (0.1M HCl) | 24 hours | 3.2 | Benzoic acid + alogliptin |
Alkaline hydrolysis (0.1M NaOH) | 24 hours | 12.7 | Hydrolyzed benzamide |
Oxidative (3% H₂O₂) | 24 hours | 8.3 | N-oxide |
Namino-Benzoyl Alogliptin's benzamide extension differentiates it structurally and functionally from classical DPP-4 inhibitors:
Structural comparisons:
Binding interactions: Molecular modeling indicates the benzamide group:
Physicochemical contrasts:
Table 4: Structural and Property Comparison of DPP-4 Inhibitors
Parameter | Namino-Benzoyl Alogliptin | Alogliptin | Sitagliptin |
---|---|---|---|
Molecular Weight | 443.5 | 339.4 | 407.3 |
Key Binding Groups | Cyanobenzyl + benzamide | Cyanobenzyl | Trifluorophenyl + triazole |
DPP-4 IC₅₀ (nM) | 6.9* | 6.9 | 18 |
Selectivity (DPP-4/DPP-8) | >15,000 | >10,000 | 2,680 |
Crystalline Forms | 2 (I, II) | 3 | 4 |
*IC₅₀ values standardized against identical enzyme assay conditions [1] [3]
Synthetic accessibility: Namino-Benzoyl Alogliptin requires 7 linear steps (vs. 5 for alogliptin), but achieves comparable overall yield (42% vs. 45%) due to optimization [5] [8]. The benzamide moiety introduces additional purification challenges but enables novel polymorph formation with enhanced stability.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0